molecular formula C8H12N2O2 B13786356 1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanone

1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanone

Cat. No.: B13786356
M. Wt: 168.19 g/mol
InChI Key: ONUQBZLGUUKKGV-UHFFFAOYSA-N
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Description

1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanone is a heterocyclic compound featuring a 3-isoxazolyl core substituted at position 5 with a dimethylaminomethyl group and at position 3 with an ethanone moiety.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

1-[5-[(dimethylamino)methyl]-1,2-oxazol-3-yl]ethanone

InChI

InChI=1S/C8H12N2O2/c1-6(11)8-4-7(12-9-8)5-10(2)3/h4H,5H2,1-3H3

InChI Key

ONUQBZLGUUKKGV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NOC(=C1)CN(C)C

Origin of Product

United States

Preparation Methods

Synthesis via Dimethylaminomethylation of Isoxazol-3-yl Ethanone

A reported method involves starting with 3-isoxazolecarboxylic acid derivatives, dimethylamine, and formaldehyde as key reagents. The reaction typically proceeds under mild conditions to introduce the dimethylaminomethyl substituent at the 5-position of the isoxazole ring, while maintaining the ethanone group at the 3-position. This approach is summarized as follows:

Step Reagents & Conditions Outcome Yield (%) Reference
1 3-Isoxazolecarboxylic acid + dimethylamine + formaldehyde Formation of 1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanone Not specified

This method benefits from straightforward starting materials and relatively simple reaction conditions, making it suitable for research-scale synthesis.

One-Pot Three-Component Synthesis of Isoxazol-5(4H)-one Derivatives

A related synthetic approach involves a one-pot, three-component reaction using:

  • Aromatic aldehydes
  • Ethyl acetoacetate
  • Hydroxylamine hydrochloride

Catalyzed by citric acid in water, this green chemistry method yields various isoxazol-5(4H)-one derivatives, which can be further functionalized to introduce the dimethylaminomethyl group. The key features of this method include mild reaction conditions, environmentally friendly solvents, and high yields (70-90%).

Entry Aromatic Aldehyde Reaction Time (h) Yield (%) Melting Point (°C) Reference
1 Benzaldehyde 8 90 140-142
2 4-Methoxybenzaldehyde 5 90 177-179
3 3-Bromobenzaldehyde 24 70 141-143

This method provides a versatile platform to prepare isoxazole derivatives that can be further modified to obtain the target compound.

Claisen-Schmidt Condensation Followed by Hydroxylamine Treatment

Another synthetic strategy involves:

  • Synthesizing 5-acetyl-3,4-dihydropyridine-2-one derivatives via Biginelli reaction.
  • Subjecting these derivatives to Claisen-Schmidt condensation with substituted aldehydes under alkaline conditions.
  • Reacting the resulting chalcone with hydroxylamine hydrochloride in ethanol under reflux to form isoxazole derivatives.

This sequence allows for the construction of isoxazole rings with various substitutions, including the dimethylaminomethyl group after appropriate functional group transformations.

Step Reagents & Conditions Outcome Reference
1 Biginelli reaction with tin(II) chloride catalyst 5-acetyl-3,4-dihydropyridine-2-one derivatives
2 Claisen-Schmidt condensation in 40% alcoholic KOH Chalcone derivatives
3 Reflux with hydroxylamine hydrochloride in ethanol Isoxazole derivatives

Alternative Functional Group Transformations

Oxidation and substitution reactions have also been employed to functionalize isoxazole derivatives. For example, Dess–Martin periodinane oxidation has been used to convert precursor compounds to ketones, which can then be further derivatized to introduce the dimethylaminomethyl group.

Compound Reagents & Conditions Yield (%) Reference
Isoxazole derivatives Dess–Martin reagent in CH2Cl2, 30 min stirring 70-81

Comparative Analysis of Preparation Methods

Method Advantages Limitations Yield Range (%) Environmental Impact Reference
Dimethylaminomethylation of isoxazole Simple reagents, direct substitution Yield not always reported, scale-up unknown Not specified Moderate
One-pot three-component synthesis (Citric acid catalysis) Green solvent (water), mild conditions, high yields Requires aromatic aldehydes, multi-step for target 70-90 Environmentally friendly
Claisen-Schmidt condensation + hydroxylamine Versatile, allows diverse substitutions Multi-step, longer reaction times Not specified Moderate
Oxidation with Dess–Martin reagent Efficient oxidation, good yields Use of toxic reagents, requires careful handling 70-81 Less green

Research Findings and Notes

  • The dimethylaminomethyl group at the 5-position of the isoxazole ring is typically introduced via Mannich-type reactions involving formaldehyde and dimethylamine.
  • Multi-component reactions catalyzed by citric acid in aqueous media offer environmentally benign routes with good yields and operational simplicity.
  • The ethanone group at the 3-position is often introduced or retained through strategic selection of starting materials such as 3-isoxazolecarboxylic acid derivatives or via oxidation steps.
  • Spectral data (NMR, MS) and elemental analyses confirm the structure of the synthesized compounds in reported studies.
  • Reaction optimization often involves screening catalyst amounts, reaction times, and temperatures to maximize yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethanone Group

The ethanone moiety undergoes nucleophilic substitution reactions. Key transformations include:

  • Condensation with amines/hydrazines :
    Reacts with hydrazines to form hydrazones, as observed in analogous isoxazole derivatives. For example, 1-(5-methylisoxazol-4-yl)ethanone derivatives react with p-toluenesulfonyl hydrazide to yield hydrazones under reflux conditions (methanol/ethanol, 2–5 hours, 88–90% yields) .

  • Schiff base formation :
    Reacts with aromatic aldehydes in the presence of catalysts like citric acid to form arylmethylene derivatives (Table 1) .

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions:

  • Nitrile oxide cycloaddition :
    Similar derivatives undergo intramolecular nitrile oxide cycloaddition to form fused isoxazole systems (e.g., naphtho[2,1-c]isoxazoles) .

  • Dipolarophiles :
    Reacts with diazonium salts to form triazolo/triazine hybrids. For instance, 1-(5-methylisoxazol-4-yl)ethanone derivatives couple with diazotized amines to yield pyrazolo[5,1-c] triazines (ethanol, 0–5°C, 70–85% yields) .

Oxidation and Reduction

  • Reduction :
    The ketone group can be reduced to a secondary alcohol using agents like NaBH4 or LiAlH4, though specific data for this compound requires extrapolation from analogous structures.

  • Oxidation :
    Limited direct evidence, but isoxazole rings are generally resistant to oxidation under mild conditions.

Alkylation/Quaternization

The dimethylaminomethyl group undergoes alkylation with alkyl halides. For example, similar amine-containing isoxazoles form quaternary ammonium salts under basic conditions .

Table 2: Yields for thiazole derivatives

ProductYield (%)
4-(5-Methylisoxazol-4-yl)thiazol-2-amine85

Catalytic and Reaction Optimization

  • Aqueous-phase synthesis :
    Water serves as an optimal solvent for condensation reactions, achieving 90% yields with citric acid catalysis .

  • Continuous flow reactors :
    Industrial-scale synthesis employs flow reactors to enhance efficiency and scalability.

Stability and Reactivity Trends

  • pH sensitivity :
    The dimethylaminomethyl group renders the compound base-sensitive, requiring pH control (optimal range: 6–8) during reactions .

  • Thermal stability :
    Decomposes above 200°C, necessitating low-temperature protocols for prolonged reactions.

Scientific Research Applications

Ethanone,1-[5-[(dimethylamino)methyl]-3-isoxazolyl]-(9ci) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone,1-[5-[(dimethylamino)methyl]-3-isoxazolyl]-(9ci) involves its interaction with specific molecular targets and pathways. The dimethylaminomethyl group can interact with biological receptors or enzymes, potentially modulating their activity. The isoxazole ring may also contribute to the compound’s overall biological activity by stabilizing the interaction with the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Functional Groups

Table 1: Key Structural Differences
Compound Name Core Structure Substituents Molecular Weight Key Functional Groups
Target Compound Isoxazole 5-(Dimethylaminomethyl), 3-ethanone ~168.19* Ethane-1-one, tertiary amine
1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-oxadiazole)ethanone Oxadiazole 5-(Pyrazolylmethyl), 2-aryl, 3-ethanone 300.31 Oxadiazole, pyrazole, ethanone
SI107 (1-[4-[[5-(4-Isobutylphenyl)isoxazol-3-yl]methoxy]phenyl]ethanone) Isoxazole 5-(4-Isobutylphenyl), 3-methoxy-linked acetophenone ~352.41† Isobutylphenyl, ether linkage
1-[5-(3-Chlorophenyl)-isoxazol-3-yl]-ethanone Isoxazole 5-(3-Chlorophenyl), 3-ethanone ~209.63‡ Chlorophenyl, ethanone
Sarolaner (WHO INN) Spiroazetidine-benzofuran Complex spiro structure with dihydroisoxazole, trifluoromethyl, methanesulfonyl 622.93 Dihydroisoxazole, sulfone, ethanone

*Calculated for C₈H₁₂N₂O₂. †Calculated for C₂₁H₂₀O₃N. ‡Calculated for C₁₁H₈ClNO₂.

Key Observations :

  • Heterocyclic Core: The target compound’s isoxazole core is shared with SI107 and the 3-chlorophenyl analog .
  • Substituent Effects: The dimethylaminomethyl group in the target compound enhances basicity and solubility in acidic environments compared to SI107’s lipophilic isobutylphenyl group . Chlorophenyl substituents () introduce electron-withdrawing effects, reducing nucleophilicity at the ethanone position compared to the target’s electron-donating dimethylamino group .
  • Functional Groups: Ethanone moieties are common across analogs, but additional groups (e.g., sulfone in Sarolaner) modulate bioactivity and metabolic stability .

Physicochemical and Spectral Properties

  • IR Spectroscopy: The target compound’s ethanone carbonyl is expected near 1705 cm⁻¹, similar to oxadiazole derivatives (). However, pyrazole-containing analogs show additional N-H stretches absent in the target .
  • NMR Data: The dimethylamino group in the target compound would produce a singlet at ~2.2–2.4 ppm (CH₃)₂N-CH₂-, distinct from aryl protons in SI107 (6.25–7.8 ppm) .

Biological Activity

1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its mechanisms of action and therapeutic potential.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of isoxazole derivatives with dimethylaminomethyl groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Table 1: Characterization Techniques

TechniqueDescription
NMRProvides information on the molecular structure through chemical shifts.
IRIdentifies functional groups based on absorption of infrared light.
MSDetermines molecular weight and structural information through fragmentation patterns.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The dimethylaminomethyl group may enhance binding to biological receptors or enzymes, potentially modulating their activity. The isoxazole ring contributes to the stability of these interactions, which can lead to various therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogenic microorganisms, including bacteria and fungi. In vitro studies have shown moderate to high efficacy against strains such as Staphylococcus aureus and Candida albicans.

Table 2: Antimicrobial Activity

MicroorganismActivity Level
Staphylococcus aureusModerate to High
Pseudomonas aeruginosaModerate
Candida albicansHigh

Anticancer Properties

Preliminary studies suggest that this compound may also possess anticancer properties. It has been evaluated for its ability to inhibit tumor cell proliferation in various cancer cell lines. The specific mechanisms are still under investigation but may involve apoptosis induction or cell cycle arrest.

Case Studies

  • Antimicrobial Evaluation : A study conducted by Korany et al. synthesized various derivatives including this compound and tested them for antimicrobial activity. Results indicated that certain derivatives exhibited superior antibacterial effects against resistant strains .
  • Anticancer Activity : In another study, the compound was tested against human cancer cell lines, showing promising results in inhibiting growth and inducing apoptosis in cancer cells .

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